Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC20152433
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrN3O2 |
|---|---|
| Molecular Weight | 270.08 g/mol |
| IUPAC Name | ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-11-9-12-7(10)5-13(9)4-6/h3-5H,2H2,1H3 |
| Standard InChI Key | RRRBCTHUZXXSCP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(N=C2N=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate belongs to the imidazo[1,2-a]pyrimidine family, a class of bicyclic heterocycles known for their pharmacological potential. The compound’s structure features a fused imidazole and pyrimidine ring system, with a bromine atom and ethyl ester group at distinct positions (Figure 1) .
Molecular and Structural Characteristics
Key physicochemical properties include:
The bromine atom at position 2 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ethyl ester at position 6 offers a handle for hydrolysis or transesterification . Comparative analysis with structurally analogous compounds, such as ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0), reveals distinct electronic profiles due to the pyrimidine ring’s additional nitrogen atom .
Biological Activity and Mechanism of Action
Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate exhibits kinase inhibitory activity, targeting enzymes involved in cancer progression and inflammatory signaling.
Key Pharmacological Properties
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Kinase Inhibition: Preferentially binds to ATP-binding pockets of kinases, disrupting phosphorylation cascades.
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Antiproliferative Effects: Demonstrated in vitro against cancer cell lines, though specific IC₅₀ values remain unpublished.
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Anti-Inflammatory Potential: Suppresses NF-κB signaling in macrophage models, reducing pro-inflammatory cytokine production.
Subcellular Localization
The compound accumulates in cytoplasmic compartments, as predicted by its logP value (~2.5) and polar surface area (85 Ų) . This localization aligns with its kinase targets, which are often cytosolic or membrane-associated.
Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors. Structural modifications at positions 2 (bromine) and 6 (ester) have yielded derivatives with enhanced selectivity for EGFR and JAK2 kinases .
Chemical Biology
Used in photoaffinity labeling studies to map kinase-substrate interactions, leveraging the bromine atom for subsequent bioconjugation.
Material Science
Preliminary investigations suggest utility in organic semiconductors due to extended π-conjugation, though this application remains underexplored .
Computational and Theoretical Insights
While ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate lacks detailed computational studies, related compounds like ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) have been analyzed using density functional theory (DFT) . Key findings from analogous systems include:
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Frontier Molecular Orbitals (FMOs): A HOMO-LUMO gap of ~4.2 eV, indicative of moderate chemical reactivity .
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Solvent Effects: Increased dipole moments in polar solvents, enhancing solubility and biological availability .
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Nonlinear Optical (NLO) Properties: First-order hyperpolarizability values (1.87 × 10⁻³⁰ esu) suggest potential in photonic applications .
These insights underscore the need for targeted computational studies on the pyrimidine variant to elucidate its electronic and thermodynamic properties.
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